molecular formula C19H17ClN2O3S2 B2790604 N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226457-18-6

N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No. B2790604
CAS RN: 1226457-18-6
M. Wt: 420.93
InChI Key: PDJJZHLFHQJLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to exhibit promising biological activities.

Mechanism Of Action

The exact mechanism of action of N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis.
Biochemical and physiological effects:
N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide has been shown to modulate the expression of various genes involved in inflammation, tumor growth, and angiogenesis. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide in lab experiments is its relatively low toxicity and high selectivity towards certain enzymes and signaling pathways. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide involves the reaction of 3-chlorobenzylamine with methyl(phenylsulfonyl)carbamate in the presence of a base, followed by cyclization with 2-bromo-3-methylthiophene-2-carboxylic acid. The final compound is obtained after purification through column chromatography.

Scientific Research Applications

N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(3-chlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-22(27(24,25)16-8-3-2-4-9-16)17-10-11-26-18(17)19(23)21-13-14-6-5-7-15(20)12-14/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJJZHLFHQJLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

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